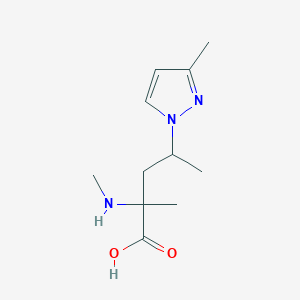

2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid

CAS No.:

Cat. No.: VC18259761

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | 2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)pentanoic acid |

| Standard InChI | InChI=1S/C11H19N3O2/c1-8-5-6-14(13-8)9(2)7-11(3,12-4)10(15)16/h5-6,9,12H,7H2,1-4H3,(H,15,16) |

| Standard InChI Key | CSXALIZPLYMIEL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)C(C)CC(C)(C(=O)O)NC |

Introduction

Chemical Identity and Structural Features

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid (CAS: 1342610-78-9) is a chiral molecule with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol . Its structure comprises:

-

A pentanoic acid backbone substituted at the second carbon with a methylamino group.

-

A 3-methyl-1H-pyrazole moiety attached to the fourth carbon.

-

Stereochemical complexity arising from the methyl and methylamino substituents, which influence its conformational stability and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₂ | |

| Molecular Weight | 225.29 g/mol | |

| CAS Number | 1342610-78-9 | |

| Chiral Centers | 2 (C2 and C4) |

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to the compound’s aromaticity and potential for π-π stacking interactions in biological systems . The methylamino group enhances solubility in polar solvents while enabling hydrogen bonding, critical for substrate-enzyme recognition.

Synthetic Methodologies

General Synthesis Strategy

The synthesis of this compound involves multi-step organic reactions, often beginning with the preparation of pyrazole intermediates. A representative pathway includes:

-

Formation of the Pyrazole Moiety: Cyclocondensation of hydrazines with diketones or β-ketoesters yields substituted pyrazoles . For example, reacting 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one with benzaldehydes under basic conditions generates chalcone intermediates, which are further functionalized .

-

Incorporation of the Methylamino Group: Reductive amination or alkylation of leucine derivatives introduces the methylamino substituent. In one protocol, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine reacts with paraformaldehyde and triethylsilane to yield N-methylleucine analogs .

-

Coupling Reactions: Peptide coupling agents or Mitsunobu conditions link the pyrazole and amino acid components, followed by deprotection and purification .

Optimized Reaction Conditions

-

Yield Enhancement: Using a Dean-Stark apparatus for azeotropic removal of water improves the efficiency of imine formation during reductive amination .

-

Stereochemical Control: Chiral auxiliaries or enantioselective catalysts ensure the desired (S)- or (R)-configuration at critical stereocenters .

-

Purification: Recrystallization from ethyl acetate/hexane mixtures yields high-purity product (46% yield) .

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 353 K): Key signals include δ 7.61 (2H, d, J = 8.0 Hz, pyrazole protons), δ 4.50 (1H, d, J = 6 Hz, methine adjacent to methylamino), and δ 1.09 (3H, d, J = 6.0 Hz, methyl group) .

-

¹³C NMR: Peaks at δ 174.8 (COOH), δ 155.2 (pyrazole C3), and δ 52.1 (C2 methine) confirm the backbone structure .

Infrared (IR) Spectroscopy

Strong absorptions at 1660 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (pyrazole ring vibrations) dominate the spectrum .

Mass Spectrometry

FAB-MS: A molecular ion peak at m/z 225.29 [M+H]⁺ aligns with the molecular formula .

Comparative Analysis with Structural Analogs

Table 2: Key Differences Between Pyrazole-Containing Amino Acid Derivatives

The 3-methylpyrazole variant’s steric profile may enhance selectivity for hydrophobic binding pockets in target enzymes compared to its 4-methyl counterpart .

Challenges and Future Directions

-

Stereochemical Purity: Scalable enantioselective synthesis remains a hurdle, necessitating advanced catalytic methods .

-

Biological Screening: In vitro and in vivo studies are required to validate hypothesized mechanisms of action .

-

Structural Optimization: Modifying the pyrazole’s substituents could improve pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume